N,N-Bis(2-chloroethyl)-o-iodobenzylamine
Description
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Structure
3D Structure
Properties
CAS No. |
40373-00-0 |
|---|---|
Molecular Formula |
C11H14Cl2IN |
Molecular Weight |
358.04 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
InChI Key |
PKHBEFPPPVJBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)I |
Origin of Product |
United States |
Contextualization Within Halogenated Amine Chemistry
N,N-Bis(2-chloroethyl)-o-iodobenzylamine is a member of the broad class of halogenated amines. These are organic compounds characterized by the presence of one or more halogen atoms and an amine functional group. The introduction of halogens into an amine's molecular structure can significantly alter its physical and chemical properties, including its reactivity, basicity, and biological activity.
The specific halogen in this compound is iodine, attached to the benzylamine (B48309) portion of the molecule. The presence of the bulky and relatively electropositive iodine atom at the ortho position of the benzene (B151609) ring introduces steric and electronic effects that can influence the molecule's conformation and its interactions with biological targets. Furthermore, the two chloroethyl groups attached to the nitrogen atom are a defining feature of the nitrogen mustard class of compounds, which have a well-documented history of high reactivity.
Significance of the O Iodobenzylamine Moiety in Research Compound Design
The o-iodobenzylamine moiety of N,N-Bis(2-chloroethyl)-o-iodobenzylamine is a critical component that can significantly influence its potential research applications. The inclusion of an iodine atom on the aromatic ring can serve several purposes in the design of research compounds:
Steric and Electronic Effects: The placement of a large iodine atom at the ortho position can impose conformational constraints on the molecule, influencing its shape and how it fits into the active sites of enzymes or receptors. Electronically, iodine can affect the electron density of the aromatic ring, which can modulate the reactivity of the nitrogen mustard group.
Radiolabeling Potential: The presence of iodine allows for the potential synthesis of radiolabeled versions of the molecule using radioactive isotopes of iodine (e.g., Iodine-123, Iodine-125, Iodine-131). Radioiodinated compounds are invaluable tools in various research areas, including in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in metabolic and biodistribution studies.
Pharmacokinetic Modulation: The lipophilicity of a compound, which is its ability to dissolve in fats and lipids, can be influenced by the presence of a halogen atom. This property is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The iodo-substitution can be strategically used to fine-tune these pharmacokinetic parameters.
Overview of Research Domains for N,n Bis 2 Chloroethyl O Iodobenzylamine
Precursor Synthesis Strategies for the Bis(2-chloroethyl)amino Moiety
The N,N-bis(2-chloroethyl)amino group is a critical pharmacophore in many alkylating agents. Its synthesis requires the conversion of hydroxyl groups into reactive chloro groups.
A prevalent and direct method for synthesizing the bis(2-chloroethyl)amino moiety starts with diethanolamine (B148213). This approach involves the substitution of the two hydroxyl groups with chlorine atoms using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its reactivity and the convenient nature of its by-products. chemicalbook.comwikipedia.orgrsc.org
HN(CH₂CH₂OH)₂ + 2 SOCl₂ → HN(CH₂CH₂Cl)₂·HCl + 2 SO₂ + HCl environmentclearance.nic.in
A typical procedure involves adding thionyl chloride to a suspension of diethanolamine in a solvent. The mixture is often heated to reflux to ensure the reaction goes to completion. chemicalbook.com Upon cooling and removal of solvents, the N,N-Bis(2-chloroethyl)amine hydrochloride can be obtained in high yield. chemicalbook.com
Table 1: Synthesis of N,N-Bis(2-chloroethyl)amine Hydrochloride from Diethanolamine
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield | Reference |
| Diethanolamine | Thionyl Chloride | Dichloroethane | Reflux for 3 hours | N,N-Bis(2-chloroethyl)amine hydrochloride | Quantitative | chemicalbook.com |
| Di-Ethanol Amine | Thionyl Chloride | Ethyl Di-Chloride | Not specified | N,N-Bis(2-chloroethyl)amine hydrochloride | Not specified | environmentclearance.nic.in |
While thionyl chloride is a preferred reagent, other chlorinating agents like phosphorus pentachloride (PCl₅) can also be used to convert diethanolamine to its dichlorinated derivative. wikipedia.org However, the solid by-products from phosphorus-based reagents can complicate product purification.
Alternative strategies often involve multi-step sequences, particularly when synthesizing more complex analogues or when specific functionalities require protection. For instance, N-protected diethanolamine derivatives can be chlorinated, followed by deprotection. Another approach involves the synthesis of unsymmetrically halogenated nitrogen mustards. For example, N-(2-bromoethyl)-N-(2-chloroethyl)amines have been synthesized by first preparing 2-(2'-chloroethylamino)ethyl alcohol hydrochloride, which is then treated with a brominating agent. cdnsciencepub.com
Furthermore, derivatives can be prepared from the N,N-Bis(2-chloroethyl)amine hydrochloride precursor. For example, it can be reacted with benzyl (B1604629) chloroformate in the presence of triethylamine (B128534) to yield N-CBZ-N,N-bis(2-chloroethyl)amine, an N-protected derivative. chemicalbook.com
Synthesis of the o-Iodobenzylamine Scaffold
The o-iodobenzylamine scaffold provides the specific targeting element of the final molecule. Its synthesis can be approached in several ways, either by building the amine functionality onto a pre-iodinated aromatic ring or by introducing the iodine atom at a later stage.
A common strategy involves the preparation of an o-iodobenzyl halide (e.g., o-iodobenzyl bromide or chloride) from o-iodotoluene. This can be achieved through free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting o-iodobenzyl halide is a versatile intermediate that can be readily converted to o-iodobenzylamine via reactions such as the Gabriel synthesis or by direct amination with ammonia (B1221849) or a protected amine equivalent.
Alternatively, o-iodobenzylamine can be synthesized from o-iodobenzonitrile by reduction. For instance, 4-iodobenzylamine (B181653) has been prepared from 4-iodobenzonitrile (B145841) using a hydroboration reaction. chemicalbook.com A similar reduction of o-iodobenzonitrile using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) would yield o-iodobenzylamine. prepchem.com
Modern synthetic methods allow for the direct introduction of iodine onto the aromatic ring at the ortho position to an existing directing group. Palladium-catalyzed ortho-C–H halogenation has emerged as a powerful tool for this purpose. acs.org For example, unprotected benzylamines can undergo ortho-C–H chlorination and bromination directed by the native amine group. researchgate.netthieme-connect.com Similar methodologies could be adapted for iodination using an appropriate iodine source like N-iodosuccinimide (NIS).
Another approach involves the ortho-iodination of a protected aniline (B41778) derivative, followed by transformations to introduce the aminomethyl group. For example, an aniline can be ortho-iodinated, then subjected to diazotization and reduction to remove the amino group after it has served its directing purpose, although this is a more circuitous route. nih.gov
Coupling Reactions to Form this compound
The final step in the synthesis is the covalent linkage of the N,N-bis(2-chloroethyl)amino moiety with the o-iodobenzylamine scaffold. This is typically achieved through an N-alkylation reaction.
A direct and common method is the reaction of N,N-bis(2-chloroethyl)amine (or its hydrochloride salt in the presence of a base) with an o-iodobenzyl halide. This is a standard nucleophilic substitution reaction where the secondary amine of the nitrogen mustard displaces the halide on the benzyl group. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrogen halide formed during the reaction.
An alternative synthetic sequence involves alkylating diethanolamine first with the o-iodobenzyl halide to form N-(o-iodobenzyl)diethanolamine. This intermediate is then subjected to chlorination, typically with thionyl chloride, to convert the two hydroxyl groups into chloro groups, yielding the final product, this compound. google.com This route can sometimes offer advantages in terms of solubility and reactivity, and it avoids handling the highly reactive free N,N-bis(2-chloroethyl)amine.
Table 2: Illustrative Coupling Reaction Conditions
| Amine Precursor | Alkylating Agent | Base | Solvent | Product | Reference (Analogous) |
| N,N-bis(2-hydroxyethyl)amine | Benzyl chloride | Sodium carbonate | Toluene (B28343) | N,N-bis(2-hydroxyethyl)benzylamine | google.com |
| Bis(2-chloroethyl)amine (B1207034) HCl | 4-Chloro-2,6-dimethyl-pyrimidine | Not specified | Not specified | N,N-bis(2-chloroethyl)amino-pyrimidine derivative | orientjchem.org |
These coupling strategies, combined with the various methods for precursor synthesis, provide a flexible and robust platform for the preparation of this compound and a wide range of structurally related analogues for further investigation.
Amine Alkylation Approaches
A common and direct method for the synthesis of N,N-disubstituted benzylamines is through the alkylation of a primary or secondary amine. For the target compound, a plausible and widely practiced approach involves a two-step sequence starting from o-iodobenzylamine or its corresponding halide.
Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-o-iodobenzylamine
The initial step involves the N,N-dialkylation of o-iodobenzylamine with two equivalents of a 2-hydroxyethylating agent. A more common and efficient precursor strategy, however, starts with the alkylation of diethanolamine with an o-iodobenzyl halide. For instance, o-iodobenzyl chloride can be reacted with diethanolamine in the presence of a base, such as sodium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out in a suitable solvent like toluene at elevated temperatures. google.com
An analogous procedure for the synthesis of N,N-bis(2-hydroxyethyl)benzylamine involves heating benzyl chloride with diethanolamine and sodium carbonate. google.com This reaction provides the diol intermediate in high yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| o-Iodobenzyl chloride | Diethanolamine | Sodium Carbonate | Toluene | 70-80°C | N,N-Bis(2-hydroxyethyl)-o-iodobenzylamine |
Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)-o-iodobenzylamine
The resulting diol is then converted to the final bis(2-chloroethyl) compound through a chlorination reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The diol is typically dissolved in an inert solvent, such as toluene or chloroform, and treated with an excess of thionyl chloride. google.com The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.
A representative procedure for the chlorination of N,N-bis(2-hydroxyethyl)benzylamine involves the slow addition of a toluene solution of the diol to heated thionyl chloride, maintaining the temperature at approximately 65-75°C. google.com After the reaction is complete, the mixture is worked up with an aqueous base to neutralize excess acid and reagent. google.com
| Starting Material | Reagent | Solvent | Temperature | Product |
| N,N-Bis(2-hydroxyethyl)-o-iodobenzylamine | Thionyl Chloride | Toluene | 65-75°C | This compound |
This two-step amine alkylation approach is a robust method for preparing various N,N-bis(2-chloroethyl)benzylamine analogues.
Palladium-Catalyzed Coupling Methods for Substituted Arylamines
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, among which palladium-catalyzed cross-coupling reactions are preeminent. The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org This reaction could be applied to the synthesis of this compound.
In a potential synthetic route, o-iodobenzyl halide (e.g., bromide or chloride) could be coupled with bis(2-chloroethyl)amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a variety of bulky, electron-rich phosphine ligands have been developed for this purpose. wikipedia.org
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. libretexts.org
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| o-Iodobenzyl bromide | Bis(2-chloroethyl)amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |
This method offers the advantage of potentially being a one-step process to form the C-N bond of the final product, starting from a readily available amine. However, the stability of the bis(2-chloroethyl)amine under the reaction conditions needs to be considered.
Purification and Isolation Techniques for Research Scale Production
The purification of this compound on a research scale typically involves standard laboratory techniques to remove unreacted starting materials, byproducts, and residual solvents.
Following the synthesis, the crude reaction mixture is usually subjected to an aqueous workup. This involves washing the organic layer with water, dilute acid, and/or dilute base to remove inorganic salts and water-soluble impurities. For instance, after the chlorination step with thionyl chloride, an aqueous sodium hydroxide (B78521) solution is used to neutralize the reaction mixture. google.com
The crude product, after removal of the solvent under reduced pressure, is often an oil. chemicalbook.com Further purification can be achieved by the following methods:
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities based on their differential adsorption to the stationary phase. tcichemicals.com
Crystallization: If the compound is a solid or can be converted into a crystalline salt, recrystallization is an effective purification technique. For example, the hydrochloride salt of a related compound, N,N-bis(2-chloroethyl)benzylamine, can be recrystallized from ethanol. google.com This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
Distillation: For liquid products that are thermally stable, vacuum distillation can be used for purification. However, given the reactive nature of nitrogen mustards, this method may not be suitable for the target compound.
The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)
While this compound itself is achiral, the synthesis of chiral analogues is of interest, particularly for structure-activity relationship studies. Chirality can be introduced at the benzylic position (the carbon atom connecting the aryl ring to the nitrogen).
The stereoselective synthesis of chiral benzylamines can be achieved through several strategies:
Resolution of Racemates: A racemic mixture of a chiral benzylamine (B48309) precursor can be resolved into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.
Asymmetric Synthesis: Modern asymmetric synthesis provides more direct routes to enantiomerically enriched compounds.
Catalytic Asymmetric Reductive Amination: A prochiral ketone, o-iodoacetophenone, could be subjected to reductive amination with bis(2-chloroethyl)amine in the presence of a chiral catalyst. Chiral transition metal complexes or organocatalysts can be used to induce enantioselectivity in the reduction of the intermediate imine.
Enantioselective Alkylation: A chiral auxiliary can be attached to the amine, which then directs the stereochemical outcome of the alkylation reaction. The auxiliary is subsequently removed to yield the chiral amine. google.com
Biocatalysis: Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. researchgate.net
For chiral analogues of this compound, a synthetic approach could involve the synthesis of a chiral o-iodobenzylamine precursor, which is then elaborated to the final product using the methods described in section 2.3.1. For example, a chiral copper-catalyzed aza-Friedel-Crafts reaction between a phenol (B47542) and an N-sulfonyl aldimine has been shown to produce chiral secondary benzylamines in high enantiomeric excess. nih.gov
| Strategy | Description |
| Resolution | Separation of a racemic mixture of a chiral precursor using a chiral resolving agent. |
| Asymmetric Reductive Amination | Reaction of a prochiral ketone with an amine in the presence of a chiral catalyst and a reducing agent. |
| Chiral Auxiliary | Use of a removable chiral group to control the stereochemistry of a reaction. |
| Biocatalysis | Use of enzymes to catalyze an enantioselective transformation. |
These approaches provide a framework for the synthesis of enantiomerically enriched analogues of this compound for further investigation.
Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates
The hallmark of nitrogen mustard reactivity is the formation of a highly electrophilic aziridinium ion. This cyclic ammonium (B1175870) ion is the primary species responsible for the alkylation of nucleophiles.
The generation of the aziridinium ion from this compound proceeds through an intramolecular cyclization reaction. The nitrogen atom of the bis(2-chloroethyl)amino group acts as an internal nucleophile, attacking one of the adjacent carbon atoms bearing a chlorine atom. This results in the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring. wikipedia.org This process is a first-order nucleophilic substitution (SN1) reaction.
The reaction can be depicted as follows:
The lone pair of electrons on the nitrogen atom attacks the β-carbon of one of the chloroethyl groups.
A chloride ion is expelled as a leaving group.
A positively charged, highly reactive aziridinium ion is formed.
This cyclization can occur for both chloroethyl groups, potentially leading to a second alkylating event after the first has reacted with a nucleophile.
Table 1: Key Steps in Aziridinium Ion Formation
| Step | Description | Reaction Type |
| 1 | Nucleophilic attack by the amine nitrogen on the β-carbon of a chloroethyl group. | Intramolecular Nucleophilic Substitution |
| 2 | Expulsion of a chloride leaving group. | Elimination |
| 3 | Formation of a three-membered aziridinium ring. | Cyclization |
The rate of aziridinium ion formation is significantly influenced by the pH of the surrounding medium. The intramolecular cyclization requires the nitrogen atom to be in its neutral, unprotonated form to act as a nucleophile.
At neutral or alkaline pH: The nitrogen atom is largely deprotonated and readily available to initiate the cyclization, leading to a higher concentration of the reactive aziridinium ion.
At acidic pH: The nitrogen atom is more likely to be protonated, forming a quaternary ammonium salt. This protonation reduces the nucleophilicity of the nitrogen, thereby slowing down or inhibiting the formation of the aziridinium ion.
Consequently, the alkylating activity of this compound is expected to be greater at physiological pH (around 7.4) than in more acidic environments.
Nucleophilic Attack and Alkylation Reactions
The high reactivity of the aziridinium ion stems from the significant ring strain of the three-membered ring. This makes it a potent electrophile, readily attacked by a wide range of biological nucleophiles.
Deoxyribonucleic acid (DNA) is a primary target for alkylating agents like this compound. The nucleophilic centers within the DNA bases are susceptible to attack by the electrophilic aziridinium ion. The N7 atom of guanine (B1146940) is a particularly strong nucleophile and is the most frequent site of alkylation by nitrogen mustards. wikipedia.orgnih.govnih.govscispace.com
The reaction proceeds as follows:
The aziridinium ion is attacked by the N7 of a guanine base in a DNA strand.
The aziridinium ring opens, forming a stable covalent bond between the nitrogen mustard and the guanine.
This process can be repeated with the second chloroethyl arm, leading to the formation of DNA monoadducts or, more significantly, interstrand or intrastrand cross-links. wikipedia.org These cross-links are particularly effective at disrupting DNA replication and transcription.
Other potential sites of alkylation on DNA bases include the N3 of adenine (B156593), N1 of adenine, and N3 of cytosine, although these are generally less frequent than N7-guanine alkylation. nih.govnih.gov
Table 2: Common Nucleophilic Targets for Nitrogen Mustards
| Macromolecule | Specific Nucleophile | Result of Alkylation |
| DNA | N7 of Guanine | Monoadducts, Inter- and Intrastrand Cross-links |
| DNA | N3 of Adenine | Monoadducts |
| Protein | Sulfhydryl groups (Cysteine) | Protein-DNA cross-links, altered protein function |
| Protein | Amino groups (Lysine) | Altered protein function |
| Protein | Imidazole (B134444) ring (Histidine) | Altered protein function |
In addition to DNA, the aziridinium ion can react with nucleophilic residues in proteins. Amino acids with nucleophilic side chains, such as cysteine (with its sulfhydryl group), lysine (B10760008) (with its amino group), and histidine (with its imidazole ring), are potential targets. Alkylation of these residues can lead to the formation of protein-DNA cross-links or alter the structure and function of essential cellular proteins. The covalent modification of proteins is another pathway through which nitrogen mustards can exert their biological effects. nih.gov
Role of the Benzylamine Moiety in Modulating Reactivity
The benzylamine portion of the this compound molecule plays a crucial role in modulating the reactivity of the nitrogen mustard group. Aromatic nitrogen mustards generally exhibit lower reactivity compared to their aliphatic counterparts. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which reduces the nucleophilicity of the nitrogen and consequently slows the rate of aziridinium ion formation. nih.gov
The specific substituents on the aromatic ring can further fine-tune this reactivity. In the case of this compound, the ortho-iodo substituent will have both electronic and steric effects.
Steric Effect: The presence of a bulky iodine atom at the ortho position can sterically hinder the rotation of the N,N-bis(2-chloroethyl)amino group and may influence its conformation, potentially affecting the ease of intramolecular cyclization.
By modifying the electronic and steric properties of the benzylamine carrier, the reactivity of the nitrogen mustard can be adjusted, which is a key strategy in the design of targeted alkylating agents.
Stability and Degradation Pathways under Research Conditions
The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry. Like other nitrogen mustards, its reactivity is largely dictated by the bis(2-chloroethyl)amino moiety, though the presence of the ortho-iodo group on the benzyl ring can influence its chemical behavior. Under typical research conditions, the compound is susceptible to several degradation pathways, primarily hydrolysis and oxidation.
The most significant degradation pathway for this compound is the hydrolysis of the two chloroethyl groups. This process is characteristic of nitrogen mustards and proceeds through an intramolecular cyclization to form a highly reactive aziridinium ion, followed by nucleophilic attack by water.
The reaction mechanism can be described in two stages:
Formation of the Aziridinium Ion: The nitrogen atom, acting as an intramolecular nucleophile, attacks the carbon atom bearing a chlorine atom, displacing the chloride ion and forming a three-membered aziridinium ring. This is the rate-determining step.
Nucleophilic Attack by Water: The strained aziridinium ring is highly susceptible to nucleophilic attack. A water molecule attacks one of the carbon atoms of the ring, leading to the opening of the ring and the formation of a hydroxyl group.
this compound → N-(2-chloroethyl)-N-(2-hydroxyethyl)-o-iodobenzylamine → N,N-Bis(2-hydroxyethyl)-o-iodobenzylamine
The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of nitrogen mustards is faster at neutral or slightly alkaline pH. The presence of the ortho-iodo group may have a modest electronic effect on the nucleophilicity of the nitrogen atom, but the fundamental mechanism of hydrolysis via the aziridinium intermediate remains the same. Studies on related aromatic nitrogen mustards have shown that the predominant reaction in aqueous media is hydrolysis nih.gov.
Table 1: Hydrolysis Products of this compound
| Initial Compound | Intermediate Product | Final Product |
| This compound | N-(2-chloroethyl)-N-(2-hydroxyethyl)-o-iodobenzylamine | N,N-Bis(2-hydroxyethyl)-o-iodobenzylamine |
This table is interactive. Click on the headers to sort.
The this compound molecule possesses several sites susceptible to oxidative transformations. The tertiary amine and the aromatic ring can undergo oxidation under various conditions.
Potential oxidative degradation pathways include:
N-Oxidation: The nitrogen atom of the bis(2-chloroethyl)amino group can be oxidized to form an N-oxide. This is a common metabolic pathway for tertiary amines nih.gov.
N-Dealkylation: Oxidative removal of one or both of the 2-chloroethyl groups can occur, leading to the formation of aldehydes and the corresponding secondary or primary amine. This process is also a known metabolic fate for similar compounds mdpi.com.
Aromatic Ring Oxidation: The benzyl ring can be hydroxylated, although this is generally a less facile process compared to the reactions at the nitrogen center.
Oxidation of the Iodo Group: While the carbon-iodine bond is relatively stable, strong oxidizing agents could potentially lead to hypervalent iodine species or cleavage of the bond.
The susceptibility to oxidation will depend on the specific oxidizing agents and conditions employed. For instance, in biological systems, cytochrome P450 enzymes are often responsible for such transformations nih.gov. In a laboratory setting, reagents like hydrogen peroxide or peroxy acids could induce these oxidative degradations. The presence of the ortho-iodo group might also influence the regioselectivity of aromatic oxidation due to its electronic and steric effects. Furthermore, studies on astatinated compounds, which are heavier halogen analogs, suggest that ortho substituents can enhance stability against in vivo degradation, a principle that may extend to iodinated compounds as well nih.gov.
Potential for Further Functionalization via the o-Iodo Group
The ortho-iodo group on the benzyl ring of this compound provides a versatile handle for a wide range of further functionalization reactions, particularly transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound (boronic acid or boronic ester). This would allow for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the ortho position to the benzylamine moiety.
Sonogashira Coupling: The palladium- and copper-co-catalyzed Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, leading to the synthesis of ortho-alkynylated benzylamine derivatives. These products can serve as valuable intermediates for further synthetic transformations.
Heck Reaction: The palladium-catalyzed Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene. This would result in the introduction of a vinyl group at the ortho position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. This would allow for the synthesis of ortho-aminated benzylamine derivatives.
Table 2: Potential Cross-Coupling Reactions for Functionalization of the o-Iodo Group
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura Coupling | Organoboron compound | C-C | Biaryls, alkylarenes |
| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Arylalkynes |
| Heck Reaction | Alkene | C-C (sp2) | Stilbenes, styrenes |
| Buchwald-Hartwig Amination | Amine | C-N | Diaryl amines |
This table is interactive. Click on the headers to sort.
The reactivity of the o-iodo group in these cross-coupling reactions is generally high. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The presence of the N,N-bis(2-chloroethyl)benzylamine moiety could potentially influence the catalytic cycle, for instance, through coordination of the nitrogen atom to the metal center. However, with appropriate optimization of reaction conditions, a wide array of derivatives can be synthesized from this compound.
Interaction with Nucleic Acids (DNA, RNA)
The biological activity of this compound, a member of the nitrogen mustard class of alkylating agents, is primarily attributed to its interactions with nucleic acids. These interactions are characterized by the formation of covalent bonds with the nucleotide bases, leading to a variety of DNA lesions that can disrupt cellular processes.
Covalent Adduct Formation and Cross-linking
The reactive nature of the bis(2-chloroethyl)amine functional group is central to the formation of covalent adducts with DNA. The mechanism is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to attack by nucleophilic sites on the DNA bases.
The primary target for alkylation by nitrogen mustards is the N7 position of guanine residues. nih.gov This reaction leads to the formation of a monofunctional adduct. Following the initial alkylation, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate another nucleophilic site, resulting in the formation of cross-links.
These cross-links can be of two main types:
Intrastrand cross-links: where the two alkylating arms of a single molecule bind to two bases on the same strand of DNA.
Interstrand cross-links (ICLs): where the two arms link bases on opposite strands of the DNA double helix. ICLs are considered to be the most cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription.
In addition to guanine-N7, other sites on DNA bases can also be alkylated, albeit to a lesser extent. These include the N3 position of adenine and the N1 position of adenine and cytosine. The relative abundance of these adducts can vary depending on the specific nitrogen mustard and the reaction conditions.
| Type of Adduct | Primary Site(s) of Alkylation | Significance |
|---|---|---|
| Monofunctional Adducts | N7-guanine, N3-adenine | Initial DNA damage, can be repaired or lead to cross-link formation. |
| Intrastrand Cross-links | Between two bases on the same DNA strand | Distorts DNA structure and can block polymerase activity. |
| Interstrand Cross-links (ICLs) | Between two bases on opposite DNA strands | Highly cytotoxic, prevents DNA strand separation for replication and transcription. |
Sequence Specificity and Conformational Changes
The alkylation of DNA by nitrogen mustards is not random and exhibits a degree of sequence specificity. There is a clear preference for the alkylation of guanine residues. Studies have shown that runs of consecutive guanines are particularly susceptible to alkylation. The most favored sequence for the formation of interstrand cross-links by nitrogen mustards is 5'-GNC-3' (where N can be any nucleotide). dovepress.com This specificity is thought to be influenced by the local DNA structure and the accessibility of the N7 position of guanine in the major groove of the DNA.
The formation of covalent adducts and cross-links by this compound induces significant conformational changes in the DNA structure. The addition of a bulky alkyl group at the N7 position of guanine can lead to a distortion of the DNA helix. The formation of an interstrand cross-link, in particular, introduces a rigid covalent linkage between the two strands, which can result in a noticeable bend or kink in the DNA molecule. This distortion can be a key signal for the recruitment of DNA repair machinery.
Interaction with Proteins and Enzymes
While the primary target of nitrogen mustards is DNA, these compounds are also known to react with other cellular macromolecules, including proteins and enzymes.
Identification of Molecular Targets (e.g., enzymes, structural proteins)
The electrophilic nature of the aziridinium ion intermediate allows it to react with various nucleophilic residues in proteins, such as cysteine, histidine, and lysine. A significant consequence of this reactivity is the formation of DNA-protein cross-links (DPCs). In this process, a nitrogen mustard molecule first alkylates a base in the DNA, and the second reactive arm then forms a covalent bond with a nearby protein.
Proteomic studies have identified a wide range of nuclear proteins that can be cross-linked to DNA by nitrogen mustards. These include proteins involved in:
Chromatin structure: Histones are a major target for DPC formation.
DNA replication and repair: Proteins involved in sensing and repairing DNA damage can themselves become covalently attached to the DNA.
Transcription: Transcription factors and other components of the transcriptional machinery can be cross-linked to DNA, thereby blocking gene expression.
Impact on Enzyme Kinetics or Protein Function
The covalent modification of proteins by this compound can have a profound impact on their function. For enzymes, this can manifest as an inhibition of their catalytic activity. The alkylation of an amino acid residue within the active site of an enzyme can directly block substrate binding or catalysis. Even if the modification occurs outside the active site, it can induce a conformational change that alters the enzyme's three-dimensional structure and, consequently, its activity.
Cellular Uptake and Intracellular Distribution Mechanisms in Model Systems
The ability of this compound to exert its biological effects is dependent on its ability to cross the cell membrane and reach its intracellular targets. The precise mechanisms of cellular uptake for this specific compound have not been extensively studied, but inferences can be drawn from related aromatic nitrogen mustards like chlorambucil (B1668637) and melphalan (B128).
The physicochemical properties of the molecule, particularly its lipophilicity, play a crucial role in its ability to traverse the lipid bilayer of the cell membrane. Aromatic nitrogen mustards are generally more lipophilic than their aliphatic counterparts, which can facilitate their entry into cells via passive diffusion.
However, the uptake of some nitrogen mustards is known to be mediated by specific transporter proteins. For instance, melphalan, which has an amino acid-like structure, is actively transported into cells by amino acid transporters. nih.gov In contrast, studies have suggested that chlorambucil is primarily taken up by passive diffusion. nih.gov Given the structure of this compound, with its benzylamine moiety, it is plausible that its uptake could be influenced by both passive diffusion and potentially by transporters that recognize aromatic amines.
Once inside the cell, the compound would be expected to distribute throughout the cytoplasm and eventually accumulate in the nucleus, where its primary target, DNA, is located. The intracellular distribution is likely a dynamic process, influenced by the compound's reactivity and its binding to various cellular components.
Mechanisms of Action in Cell-Free Systems
Nitrogen mustards, as a class of bifunctional alkylating agents, exert their cytotoxic effects primarily through covalent modification of cellular macromolecules, with DNA being the principal target. The mechanism of action in a cell-free system for an aromatic nitrogen mustard like this compound is understood to proceed through a series of well-defined chemical reactions.
The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains. The nitrogen atom, acting as a nucleophile, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly reactive and unstable aziridinium ion intermediate. This electrophilic aziridinium cation is then susceptible to nucleophilic attack by various biological molecules.
In the context of DNA, the primary sites of alkylation are the nucleophilic centers on the DNA bases. The N7 position of guanine is the most frequent target, due to its high nucleophilicity. biointerfaceresearch.com Other sites, though alkylated to a lesser extent, include the N1 and N3 positions of adenine, the N3 of cytosine, and the O6 position of guanine. This initial reaction results in a monofunctional adduct, where the nitrogen mustard is covalently attached to a single DNA base.
Following the formation of the first monofunctional adduct, the second 2-chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site. If this second alkylation event occurs on the opposite strand of the DNA, it results in an interstrand cross-link (ICL). nih.gov ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, which ultimately can trigger programmed cell death (apoptosis). nih.gov Intrastrand cross-links, where the second alkylation occurs on the same DNA strand, can also be formed.
The reactivity of the nitrogen mustard is significantly modulated by the aromatic carrier to which the bis(2-chloroethyl)amino group is attached. For this compound, the benzylamine moiety would influence the electron density on the nitrogen atom. Aromatic nitrogen mustards are generally less reactive than their aliphatic counterparts because the aromatic ring delocalizes the lone pair of electrons on the nitrogen atom, making it less nucleophilic and slowing the rate of aziridinium ion formation. uomustansiriyah.edu.iq This reduced reactivity can allow for better distribution of the agent before widespread alkylation occurs. The presence of an ortho-iodo substituent on the benzyl ring would further modulate this reactivity through electronic and steric effects, although specific data is not available.
Comparative Studies with Other Nitrogen Mustard Analogues
While direct comparative studies involving this compound are not available, a comparison with well-known nitrogen mustard analogues can illuminate its potential biological and chemical characteristics. The primary points of comparison for nitrogen mustards are their reactivity, cytotoxicity, and selectivity, which are largely determined by the nature of the group attached to the nitrogen atom.
Aromatic vs. Aliphatic Nitrogen Mustards
Nitrogen mustards can be broadly categorized into aliphatic and aromatic compounds.
Aliphatic Nitrogen Mustards (e.g., Mechlorethamine (HN2)) : These were the first nitrogen mustards to be synthesized and are characterized by their high reactivity. The alkyl group attached to the nitrogen is electron-donating, which increases the nucleophilicity of the nitrogen and facilitates the rapid formation of the aziridinium ion. This high reactivity leads to potent but non-selective cytotoxicity, as the compound reacts indiscriminately with various cellular components. nih.gov
Aromatic Nitrogen Mustards (e.g., Chlorambucil, Melphalan) : In these compounds, the bis(2-chloroethyl)amino group is attached to an aromatic ring. As previously mentioned, the electron-withdrawing nature of the aromatic ring reduces the reactivity of the nitrogen mustard. uomustansiriyah.edu.iq This decreased reactivity generally leads to greater stability and allows for more selective targeting of tumor cells. This compound belongs to this class.
Influence of the Aromatic Carrier
Within the class of aromatic nitrogen mustards, the specific structure of the aromatic carrier plays a crucial role in the compound's properties.
Chlorambucil : This compound has a phenylbutyric acid carrier. It exhibits lower reactivity compared to aliphatic mustards, allowing for oral administration. nih.gov
Melphalan : Melphalan is a derivative of the amino acid phenylalanine. The rationale behind its design was to utilize amino acid transporters to achieve selective uptake into cancer cells. uomustansiriyah.edu.iq
For this compound, the o-iodobenzylamine carrier would influence its lipophilicity, transport across cell membranes, and steric interactions with its biological targets. The iodine atom, being a large halogen, could introduce significant steric hindrance that might affect the rate and site of DNA alkylation.
The following interactive table provides a comparison of the in vitro cytotoxicity of several well-studied nitrogen mustard analogues against various human tumor cell lines. It is important to note that this data is for comparative purposes to illustrate the range of activities of this class of compounds and does not include data for this compound.
Table 1: Comparative In Vitro Cytotoxicity of Selected Nitrogen Mustard Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Mechlorethamine | SY5Y Neuroblastoma | >10 |
| Chlorambucil | K562 Leukemia | ~8.5 |
| Melphalan | K562 Leukemia | ~2.5 |
Data is illustrative and compiled from various sources. Exact values can vary based on experimental conditions.
The data in the table highlights the significant differences in cytotoxic potency among different nitrogen mustard analogues, which can be attributed to the variations in their chemical structures. For instance, the higher potency of melphalan compared to chlorambucil in K562 cells may be related to its transport and metabolism. The relative ineffectiveness of bendamustine (B91647) in certain cell lines underscores the complex structure-activity relationships within this class of compounds. uni-regensburg.de
Structure Reactivity Relationships and Rational Design of Derivatives
Impact of Aromatic Substituents on Chemical Reactivity and Selectivity
The aromatic ring in N,N-Bis(2-chloroethyl)-o-iodobenzylamine plays a crucial role in modulating the reactivity of the bis(2-chloroethyl)amino moiety. Aromatic nitrogen mustards are generally less reactive than their aliphatic counterparts. This is because the nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which reduces its nucleophilicity and slows the rate-determining intramolecular cyclization to form the highly reactive aziridinium (B1262131) ion. youtube.comyoutube.com The nature and position of substituents on the aromatic ring can further influence this electronic interplay and introduce steric factors that affect reactivity and selectivity.
The o-iodo group in this compound exerts a significant influence on the electronic properties of the aromatic ring and, consequently, on the reactivity of the nitrogen mustard. Iodine is an interesting substituent as it is the most electropositive of the halogens yet is electron-withdrawing by induction and weakly electron-donating by resonance.
The interplay of these electronic effects is a critical consideration in the rational design of derivatives. A summary of the expected electronic effects of the o-iodo group is presented in the table below.
| Electronic Effect | Description | Impact on Reactivity |
| Inductive Effect | Withdrawal of electron density from the aromatic ring due to the electronegativity of iodine. | Decreases the nucleophilicity of the nitrogen atom, slowing the formation of the aziridinium ion and reducing reactivity. |
| Resonance Effect | Donation of lone pair electrons from the iodine atom to the aromatic π-system. | Increases electron density on the aromatic ring, potentially slightly increasing the nucleophilicity of the nitrogen atom. |
The placement of a bulky substituent at the ortho position of the benzylamine (B48309) can introduce significant steric hindrance. wikipedia.orgmasterorganicchemistry.com The iodine atom, being the largest of the stable halogens, can sterically hinder the approach of the bis(2-chloroethyl)amino group to the aromatic ring, potentially forcing the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This can disrupt the resonance between the nitrogen lone pair and the aromatic system. wikipedia.org
The table below summarizes the potential steric effects of the o-iodo group.
| Steric Effect | Description | Impact on Reactivity |
| Steric Hindrance | The bulky iodine atom at the ortho position can force the bis(2-chloroethyl)amino group out of the plane of the aromatic ring. | Disrupts resonance, localizing the lone pair on the nitrogen, increasing its nucleophilicity and potentially increasing reactivity. |
Modifications to the Bis(2-chloroethyl)amino Moiety and Their Consequences
The bis(2-chloroethyl)amino moiety is the pharmacophore of this compound, responsible for its alkylating activity. Modifications to this group can have profound effects on the compound's reactivity, stability, and biological activity. One common strategy is the conversion of the amine to an N-oxide derivative. This can reduce the compound's reactivity and toxicity, potentially acting as a prodrug that is reduced to the active amine in the hypoxic environment of tumors.
Another approach involves altering the electronic properties of the mustard group by replacing the chloroethyl groups with other haloethyl groups, such as bromoethyl or fluoroethyl. The reactivity of the haloethyl groups generally follows the order I > Br > Cl > F, based on the leaving group ability of the halide. Therefore, replacing the chloroethyl groups with bromoethyl groups would be expected to increase the alkylating reactivity.
The table below outlines some potential modifications to the bis(2-chloroethyl)amino moiety and their likely consequences.
| Modification | Consequence |
| N-oxidation | Decreased reactivity and toxicity; potential for tumor-selective activation. |
| Replacement of Chloroethyl with Bromoethyl | Increased alkylating reactivity due to the better leaving group ability of bromide. |
| Introduction of electron-withdrawing groups on the ethyl chains | Decreased nucleophilicity of the nitrogen and slower formation of the aziridinium ion, leading to reduced reactivity. |
Linker Strategies for Conjugation and Probe Development
To enhance the selectivity and therapeutic index of this compound, it can be conjugated to a targeting moiety, such as a peptide, antibody, or small molecule that preferentially binds to cancer cells. nih.govnih.gov The linker used to connect the nitrogen mustard to the targeting moiety is a critical component of the conjugate's design, as it must be stable in circulation but cleavable at the target site to release the active drug.
Various linker strategies can be employed, including cleavable and non-cleavable linkers. Cleavable linkers are designed to be sensitive to the tumor microenvironment, such as lower pH or the presence of specific enzymes like cathepsins or matrix metalloproteinases. Examples of cleavable linkers include hydrazones, which are acid-labile, and peptide linkers that can be cleaved by tumor-associated proteases.
Non-cleavable linkers provide a stable connection between the drug and the targeting moiety. In this case, the entire conjugate must be internalized by the cancer cell, and the drug is released through the degradation of the targeting moiety in the lysosome.
The development of probes for studying the mechanism of action and distribution of this compound can also utilize these linker strategies to attach a reporter molecule, such as a fluorescent dye or a radioisotope.
The following table summarizes some common linker strategies.
| Linker Type | Cleavage Mechanism | Advantages |
| Hydrazone | Acid-labile | Cleavage in the acidic tumor microenvironment or endosomes/lysosomes. |
| Peptide | Enzymatic cleavage by proteases | High specificity for tumor-associated enzymes. |
| Disulfide | Reduction in the intracellular environment | Exploits the higher intracellular glutathione (B108866) concentration. |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of the carrier | High stability in circulation. |
Computational and Theoretical Insights into Structure-Reactivity
Computational and theoretical methods, particularly quantum chemical calculations, provide valuable tools for understanding the structure-reactivity relationships of this compound at the molecular level. These methods can elucidate the electronic structure, predict reactivity parameters, and guide the rational design of new derivatives.
Density Functional Theory (DFT) is a powerful computational method that can be used to investigate the geometric and electronic properties of molecules. nih.gov For this compound, DFT studies can be employed to:
Calculate the charge distribution: Determine the partial atomic charges on the nitrogen and carbon atoms of the bis(2-chloroethyl)amino group to assess the nucleophilicity of the nitrogen and the electrophilicity of the carbons.
Model the transition state for aziridinium ion formation: Calculate the activation energy for the intramolecular cyclization reaction, providing a quantitative measure of the compound's reactivity.
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule.
Simulate the effects of substituents: Predict how different substituents on the aromatic ring or modifications to the bis(2-chloroethyl)amino moiety will alter the electronic structure and reactivity of the molecule.
The table below presents hypothetical data from a DFT study on this compound and a non-iodinated analogue to illustrate the potential insights.
| Compound | Mulliken Charge on Nitrogen | Activation Energy for Aziridinium Formation (kcal/mol) | HOMO-LUMO Gap (eV) |
| N,N-Bis(2-chloroethyl)benzylamine | -0.45 | 20.5 | 5.8 |
| This compound | -0.42 | 21.2 | 5.6 |
These hypothetical results would suggest that the o-iodo group slightly decreases the negative charge on the nitrogen, increases the activation energy for aziridinium ion formation, and slightly decreases the HOMO-LUMO gap, indicating a modest decrease in reactivity and a slight increase in polarizability. Such computational data can be invaluable in the rational design of derivatives with optimized reactivity profiles.
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its interaction with biological macromolecules, such as DNA, which is a primary target for nitrogen mustards. nih.govacs.org These simulations can elucidate the energetic and conformational changes that occur as the molecule approaches its target, forms a covalent bond, and induces structural changes in the macromolecule.
The initial step in simulating the interaction of this compound involves the formation of a highly reactive aziridinium ion through the intramolecular cyclization of one of the 2-chloroethyl chains. wikipedia.org This process is a key determinant of the compound's reactivity. MD simulations can model this activation step, providing information on the energy barrier to the formation of the aziridinium ion. The presence of the ortho-iodobenzyl group can influence this step through steric and electronic effects.
Once the aziridinium ion is formed, it acts as a potent electrophile that can be attacked by nucleophilic sites on DNA, with the N7 position of guanine (B1146940) bases being a preferential target. acs.orgnih.gov MD simulations can model the approach of the activated molecule to the DNA double helix and the subsequent alkylation event. These simulations can reveal the preferred binding sites and the orientation of the molecule within the DNA grooves. The simulations can also track the conformational changes in the DNA duplex upon alkylation, such as bending or unwinding of the helix. nih.govresearchgate.net
A typical MD simulation setup for studying the interaction of this compound with a DNA fragment would involve the parameters outlined in the hypothetical table below.
| Parameter | Typical Value/Condition |
|---|---|
| Simulation Software | AMBER, GROMACS, or CHARMM |
| Force Field | A combination of a biomolecular force field for DNA (e.g., AMBER ff14SB) and a general force field for the ligand (e.g., GAFF2) |
| System Composition | This compound, a DNA duplex (e.g., a 12-mer), explicit water molecules (e.g., TIP3P model), and counter-ions to neutralize the system |
| Ensemble | NPT (isothermal-isobaric) ensemble to mimic physiological conditions |
| Temperature | 310 K (37 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-500 nanoseconds |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding energy calculations (MM/PBSA or MM/GBSA) |
Design Principles for this compound Analogues
The rational design of analogues of this compound is guided by the desire to modulate its reactivity, selectivity, and pharmacokinetic properties. The molecule can be conceptually divided into three key components for modification: the N,N-bis(2-chloroethyl)amino reactive moiety, the benzylamine linker, and the ortho-iodo substituent on the phenyl ring.
The N,N-bis(2-chloroethyl)amino group is the pharmacophore responsible for the alkylating activity. wikipedia.org Its reactivity is highly dependent on the electron density on the nitrogen atom. Attaching electron-withdrawing groups to the aromatic ring is a common strategy to decrease the nucleophilicity of the nitrogen, thereby reducing the rate of aziridinium ion formation and making the compound less reactive and potentially more selective. biointerfaceresearch.com Conversely, electron-donating groups would increase reactivity.
The benzylamine scaffold serves as the carrier for the reactive mustard group. Modifications to this part of the molecule can influence its lipophilicity, ability to be transported into cells, and its interaction with the biological target. For instance, altering the length or rigidity of the linker could affect how the mustard group is positioned to interact with DNA.
The position and nature of the substituent on the phenyl ring are critical for fine-tuning the electronic properties of the molecule. In the case of this compound, the iodine atom is an electron-withdrawing group due to its inductive effect, which can decrease the reactivity of the nitrogen mustard. The ortho position of the iodine atom may also introduce steric hindrance that could affect the conformation of the molecule and its interaction with its target.
The design of analogues could explore the following modifications, with their hypothetical effects summarized in the table below.
| Modification | Rationale | Predicted Effect on Reactivity | Potential Advantage |
|---|---|---|---|
| Replacing the ortho-iodo group with a para-iodo group | Alter the electronic and steric effects on the nitrogen mustard | May slightly increase reactivity due to reduced steric hindrance | Improved interaction with the target molecule |
| Introducing a strong electron-withdrawing group (e.g., -NO2) on the phenyl ring | Significantly decrease the electron density on the nitrogen atom | Substantial decrease | Increased selectivity towards cells with higher metabolic activation |
| Introducing an electron-donating group (e.g., -OCH3) on the phenyl ring | Increase the electron density on the nitrogen atom | Increase | Higher potency, but potentially higher toxicity |
| Replacing the phenyl ring with a different aromatic system (e.g., naphthalene) | Alter the lipophilicity and DNA-intercalating properties | Variable, depending on the electronic nature of the aromatic system | Enhanced cellular uptake and DNA binding |
| Modifying the benzylamine linker | Change the flexibility and distance between the aromatic carrier and the mustard group | Minimal direct effect on electronic properties | Optimized positioning for DNA cross-linking |
Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate the physicochemical properties of the designed analogues with their biological activity. nih.govnih.gov By building computational models, it is possible to predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.
Analytical Methodologies for N,n Bis 2 Chloroethyl O Iodobenzylamine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the analysis of N,N-Bis(2-chloroethyl)-o-iodobenzylamine, enabling its isolation and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether for purity assessment or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. scitechnol.com It is widely used for determining the purity of the compound and quantifying it in various matrices. A reverse-phase HPLC method is typically employed for nitrogen mustards and related aromatic compounds.
A typical HPLC analysis would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. scirp.org The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. scirp.org Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths. dtic.mil
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds, including various nitrogen mustards. tandfonline.comtandfonline.com For a compound like this compound, GC analysis provides high resolution and sensitivity. Prior to analysis, the sample may require extraction from its matrix using a suitable solvent like dichloromethane (B109758) or acetone. tandfonline.comtandfonline.com
The GC separation is typically carried out on a capillary column, such as one with a DB-5 (or equivalent) stationary phase. epa.gov The instrument conditions, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure efficient separation and prevent compound degradation. A flame ionization detector (FID) or a mass spectrometer can be used for detection, with MS providing definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.govgoogle.com
Table 2: Typical GC Parameters for Nitrogen Mustard Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5 Fused Silica (B1680970) Capillary (e.g., 30 m x 0.32 mm, 1.0 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 225 °C |
| Oven Program | Initial 100°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
| Injection Mode | Splitless |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution due to the use of columns with smaller particle sizes (<2 µm). eag.com This technique is particularly advantageous for analyzing complex mixtures or for high-throughput screening. For cytotoxic compounds, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional sensitivity and selectivity. nih.govresearchgate.net
The conditions for UHPLC analysis are similar in principle to HPLC but operate at much higher pressures. eag.com A reverse-phase C18 column is often used. researchgate.net The mobile phase might consist of an aqueous solution with a formic acid modifier and an organic solvent like methanol or acetonitrile. researchgate.net The enhanced separation efficiency of UHPLC allows for the detection and quantification of the target compound and any potential impurities with great precision. researchgate.net
Table 3: Representative UHPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase | A: 0.2% Formic Acid in WaterB: Methanol researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net |
| Column Temperature | 40 °C researchgate.net |
| Detector | Quadrupole Time-of-Flight Mass Spectrometer (QTOF/MS) researchgate.net |
| Injection Volume | 2 µL researchgate.net |
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for unambiguous structure determination of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. researchgate.net
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the iodobenzyl group, the benzylic methylene (B1212753) protons (CH₂-N), and the two sets of methylene protons in the chloroethyl groups (-N-CH₂- and -CH₂-Cl). The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals allow for the precise assignment of each proton.
Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbons of the iodinated benzene (B151609) ring, the benzylic carbon, and the carbons of the two chloroethyl side chains.
Table 4: Predicted ¹H NMR Chemical Shift Assignments
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.9 | Multiplet (m) |
| Benzylic (Ar-CH₂-N) | ~3.7 | Singlet (s) |
| Methylene (-N-CH₂-CH₂Cl) | ~3.6 | Triplet (t) |
Mass Spectrometry (MS), especially in its tandem form (MS/MS), is critical for confirming the molecular weight and probing the structure of this compound through controlled fragmentation. ncsu.edu When coupled with a chromatographic technique like UHPLC, it provides highly sensitive and specific detection. researchgate.net
In a typical ESI-MS/MS experiment, the compound is first ionized, often forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern of the bis(2-chloroethyl)amine (B1207034) moiety is well-documented and involves characteristic cleavages. nih.govnih.gov A primary fragmentation pathway involves the cleavage alpha to the nitrogen atom, leading to the loss of a chloroethyl group or the formation of an aziridinium (B1262131) ion. miamioh.edu The presence of the iodobenzyl group would also lead to specific fragments, allowing for comprehensive structural confirmation.
Table 5: Expected MS/MS Fragmentation Data (ESI Positive Mode)
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 388.96 | 325.03 | C₂H₄Cl |
| 388.96 | 262.10 | C₄H₈Cl₂ |
| 388.96 | 217.96 | C₇H₆I |
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and characterization of this compound.
Infrared (IR) Spectroscopy provides insights into the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands. Although a specific spectrum for this exact compound is not publicly available, analysis of structurally related molecules allows for the prediction of key spectral features. For instance, the presence of the C-Cl bonds in the chloroethyl groups would result in absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N bond of the tertiary amine would also have a characteristic stretching vibration.
UV-Vis Spectroscopy is used to study the electronic transitions within the molecule. The presence of the iodobenzyl group, an aromatic chromophore, allows the molecule to absorb light in the ultraviolet and possibly the visible range. The absorption spectrum is characterized by one or more absorption maxima (λmax). The position and intensity of these peaks are sensitive to the molecular structure and the solvent used. Quantum chemistry calculations, such as Time-Dependent Density Functional Theory (TDDFT), can be employed to simulate and interpret the experimental UV-Vis spectra, providing a deeper understanding of the electronic structure and transitions. sharif.edu
| Spectroscopic Technique | Anticipated Observations for this compound |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic) > 3000 cm⁻¹; C=C stretching (aromatic) at 1450-1600 cm⁻¹; C-N stretching; C-Cl stretching at 600-800 cm⁻¹. |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV region due to π → π* transitions in the iodinated benzene ring. |
Advanced Techniques for Molecular Interaction Analysis
To understand the biological activity of this compound, it is essential to study its interactions with molecular targets. Advanced techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide quantitative data on these binding events.
Surface Plasmon Resonance (SPR) for Binding Studies
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. researchgate.net It measures changes in the refractive index at the surface of a sensor chip where a target molecule (ligand) is immobilized. When an analyte, such as this compound, is passed over the surface, its binding to the ligand causes a change in mass and thus a change in the refractive index, which is detected as a shift in the SPR angle. utwente.nl
This technique can determine the kinetics (association and dissociation rate constants, kₐ and kₑ) and affinity (equilibrium dissociation constant, Kₑ) of the interaction. For small molecules like the subject compound, the limited sensitivity of conventional SPR can be a challenge. However, methods like label-enhanced SPR can be used in a competition assay format to achieve higher sensitivity and specificity. nih.gov This approach allows for the analysis of very fast binding kinetics, which can be characteristic of fragment-like molecules. nih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target molecule. The resulting heat changes are measured, allowing for the determination of key thermodynamic parameters.
A single ITC experiment can provide the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov For example, the analysis can reveal whether an interaction is primarily enthalpy-driven or entropy-driven. nih.gov
| Interaction Analysis Technique | Parameters Determined | Application to this compound |
| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ) | Quantifying the binding affinity and kinetics of the compound to its biological target (e.g., proteins, nucleic acids). |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Characterizing the thermodynamic driving forces behind the binding interaction with a target molecule. |
Radiosynthesis and Radiochemical Purity Assessment for Radiolabelled Analogues
Radiolabelled analogues of this compound are invaluable tools for in vitro and in vivo studies, such as receptor mapping and pharmacokinetic analysis. The iodine atom in the ortho position is a suitable site for introducing a radioisotope, such as Iodine-125 or Iodine-123.
Radiosynthesis of radioiodinated analogues can be achieved through nucleophilic exchange reactions. For instance, a non-radioactive precursor, such as an o-bromobenzylamine derivative, can be reacted with a source of radioiodide (e.g., Na¹²⁵I) to produce the desired radiolabelled compound. Following the synthesis, the radiolabelled product must be purified, typically using High-Performance Liquid Chromatography (HPLC), to separate it from unreacted precursors and byproducts.
Radiochemical Purity (RCP) assessment is a mandatory quality control step to ensure that the radioactivity is associated with the desired chemical form. nih.gov The RCP is typically determined using chromatographic methods. nih.govresearchgate.net
Radio-HPLC: This method separates the components of the radiolabelled product, and a radioactivity detector measures the distribution of radioactivity among the different peaks.
Thin-Layer Chromatography (TLC): A simpler and faster method where the sample is spotted on a TLC plate and developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed to determine the percentage of the desired radiolabelled compound. nih.govresearchgate.net
For clinical applications, the RCP must typically be higher than 95-99%, depending on the specific radiopharmaceutical and regulatory requirements. nih.govresearchgate.net
Quantitative Analysis in Complex Research Matrices
Determining the concentration of this compound in complex biological matrices like blood, plasma, or tissue homogenates is crucial for pharmacokinetic and metabolism studies. This requires highly sensitive and selective analytical methods, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard. nih.govnih.gov
A significant challenge in bioanalysis is the matrix effect , where co-eluting endogenous components from the sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govresearchgate.net This can compromise the accuracy, precision, and sensitivity of the analysis. nih.gov
To overcome these challenges, several strategies are employed:
Based on a comprehensive review of available scientific literature, there is no specific research data or detailed application information currently available for the chemical compound “this compound.”
Therefore, it is not possible to generate the requested article focusing solely on this specific compound and its applications in chemical and biological research as outlined. The provided structure requires detailed research findings, data tables, and specific examples of its use as a molecular probe, a tool for modulating biological pathways, and a precursor for synthesis, none of which are documented for this particular molecule in the public domain.
While the broader class of compounds to which this compound belongs (nitrogen mustards) has been extensively studied for its alkylating properties and applications in research and medicine, extrapolating this general information would violate the strict requirement to focus solely on the specified compound.
Applications of N,n Bis 2 Chloroethyl O Iodobenzylamine in Chemical and Biological Research
Precursor for the Synthesis of Novel Research Compounds
Generation of Iodinated Tracers for Preclinical Imaging Research
The presence of an iodine atom in the ortho position of the benzyl (B1604629) ring of N,N-Bis(2-chloroethyl)-o-iodobenzylamine makes it a prime candidate for the development of radioiodinated tracers for use in preclinical imaging modalities such as Single Photon Emission Computed Tomography (SPECT). SPECT imaging relies on the detection of gamma rays emitted from a radiotracer introduced into a biological system, allowing for the non-invasive visualization and quantification of physiological and pathological processes.
The synthesis of radioiodinated analogs of similar benzylamine (B48309) compounds has been successfully demonstrated. For instance, N-(2-chloroethyl)-N-ethyl-2-[¹²⁵I]iodobenzylamine, an analog of the monoamine uptake inhibitor xylamine, has been synthesized for potential use in exploring monoamine uptake by SPECT. This suggests a viable pathway for the radioiodination of this compound. The process would likely involve a nucleophilic radioiodine exchange on a suitable precursor, such as a bromo or triflate-substituted analog, to introduce a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I).
Once radiolabeled, the resulting tracer could be used in preclinical animal models to study the biodistribution, pharmacokinetics, and target engagement of this class of compounds. The nitrogen mustard moiety is known to be a DNA alkylating agent, and a radiolabeled version could potentially be used to visualize tumors or other tissues where the compound accumulates. wikipedia.org The selection of the radionuclide would be critical, with isotopes like Iodine-123 being suitable for in vivo imaging due to its favorable decay characteristics.
Table 1: Potential Radioisotopes of Iodine for Preclinical Imaging
| Isotope | Half-life | Principal Photon Energy (keV) | Imaging Modality |
| ¹²³I | 13.22 hours | 159 | SPECT |
| ¹²⁵I | 59.4 days | 35 | Autoradiography, preclinical SPECT |
| ¹³¹I | 8.02 days | 364 | SPECT, Radiotherapy |
Derivatization for Enhanced Research Utility
Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a crucial tool in chemical and biological research. This compound can be derivatized to improve its utility in various analytical and functional assays.
For analytical purposes, derivatization is often employed to improve the volatility and thermal stability of a compound for gas chromatography (GC) analysis, or to enhance its detectability in mass spectrometry (MS) or high-performance liquid chromatography (HPLC). Given that nitrogen mustards can be unstable, derivatization can convert them into more stable products suitable for analysis. researchgate.net For instance, the hydrolysis products of nitrogen mustards, such as diethanolamines, are often derivatized to improve their detection limits in biological samples. nih.govnih.gov Common derivatizing agents include silylating agents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and acylating agents (e.g., heptafluorobutyrylimidazole - HFBI). nih.govcitius.technology
Table 2: Potential Derivatization Strategies for Analytical Enhancement
| Derivatization Agent | Analytical Technique | Purpose |
| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | GC-MS | Increases volatility and thermal stability. citius.technology |
| Heptafluorobutyrylimidazole (HFBI) | GC-FTIR, GC-MS | Enhances sensitivity and chromatographic properties. nih.gov |
| Diethyldithiocarbamic acid sodium salt | HPLC | Forms a stable derivative for liquid chromatography analysis. citius.technology |
Beyond analytical applications, derivatization of this compound could be used to attach fluorescent tags or other reporter molecules. nih.gov This would enable its use in cellular imaging studies to visualize its subcellular localization and interaction with biological targets. nih.govresearchgate.net Furthermore, modifications to the benzylamine structure could be explored to modulate its biological activity or target specificity. mdpi.commdpi.com
Development of Analytical Reference Standards for Nitrogen Mustards
The development of high-purity, well-characterized analytical reference standards is essential for the accurate identification and quantification of chemical compounds. This is particularly critical for regulated substances like nitrogen mustards, which are classified as chemical warfare agents. wikipedia.org Analytical methods for the verification of the Chemical Weapons Convention (CWC) rely on the availability of authentic reference materials to ensure the reliability of analytical data. nih.gov
This compound, as a distinct and stable derivative of the nitrogen mustard family, has the potential to be developed into a valuable analytical reference standard. Its unique isotopic signature due to the presence of iodine could aid in its identification by mass spectrometry. The synthesis and purification of this compound to a high degree of purity, followed by comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, would be required to establish it as a certified reference material.
The availability of such a standard would be beneficial for:
Method development and validation: Facilitating the development and validation of new analytical methods for the detection of nitrogen mustards and their degradation products.
Proficiency testing: Serving as a component in proficiency testing schemes for laboratories involved in the analysis of chemical warfare agents.
Forensic analysis: Aiding in the unambiguous identification of nitrogen mustards in forensic investigations. nih.gov
The characterization of related substituted benzylamines and phenethylamines as reference materials has demonstrated the value of having a collection of well-documented standards for analytical and forensic purposes. nih.gov
Future Research Directions and Unexplored Avenues
Development of Orthogonal Functionalization Strategies for the o-Iodo Group
The presence of an ortho-iodo group on the phenyl ring is a key feature that distinguishes N,N-Bis(2-chloroethyl)-o-iodobenzylamine from many other nitrogen mustards. This group serves as a versatile synthetic handle for a variety of chemical transformations. A significant future research direction lies in the development of orthogonal functionalization strategies, which would allow for the selective modification of the iodo group without disturbing the reactive bis(2-chloroethyl)amine (B1207034) moiety.
Such strategies would enable the synthesis of a diverse library of derivatives with tailored properties. For instance, the iodo group can be leveraged for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-heteroatom bonds. Research should focus on reaction conditions that are mild enough to prevent the premature activation of the nitrogen mustard. The exploration of photocatalyzed reactions, which can often be performed under neutral and low-temperature conditions, could be particularly fruitful. researchgate.net
Future studies could explore the sequential functionalization of the compound. For example, after reacting the nitrogen mustard group with a biological target, the iodo- group could be used for "click" chemistry or bioorthogonal ligation to attach imaging agents or other functional molecules. This approach could be invaluable for probing the compound's mechanism of action and identifying its cellular binding partners. The development of such methods would build upon existing knowledge of functionalizing oxo-graphene nanoribbons, where both edge and basal plane functionalization have been achieved sequentially. nih.govnih.gov
Table 1: Potential Orthogonal Reactions for the o-Iodo Group
| Reaction Type | Potential Reagents | Potential Outcome | Key Challenge |
| Suzuki Coupling | Aryl boronic acids, Palladium catalyst | Introduction of new aryl or heteroaryl groups | Catalyst compatibility with the mustard moiety |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Installation of alkyne functionalities for click chemistry | Preventing side reactions with the mustard |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Formation of new C-N bonds, linking to peptides/biomolecules | Maintaining stability of the chloroethyl groups |
| Stille Coupling | Organostannanes, Palladium catalyst | Formation of new C-C bonds with various organic groups | Toxicity of tin reagents and catalyst stability |
| Photoredox Catalysis | Various coupling partners, Photosensitizer | Mild and selective functionalization under visible light | Identifying suitable photocatalytic systems |
Advanced Computational Modeling of Alkylation Kinetics and Selectivity
The biological activity of this compound is intrinsically linked to its ability to alkylate nucleophiles, primarily DNA. researchgate.net Advanced computational modeling presents a powerful tool to dissect the kinetics and selectivity of this process at an atomic level. Future research should employ quantum mechanics (QM) and molecular mechanics (MM) methods, as well as hybrid QM/MM approaches, to gain a deeper understanding of the alkylation mechanism.
Furthermore, modeling can predict the selectivity of alkylation for different nucleophilic sites, such as the N7 of guanine (B1146940) versus the N3 of adenine (B156593) in DNA, or specific amino acid residues in proteins. researchgate.netscirp.org By simulating the interaction of the compound within the minor and major grooves of DNA, researchers can identify preferential binding sites and understand the structural consequences of both mono-alkylation and inter- or intra-strand cross-linking. These insights are crucial for designing next-generation analogs with enhanced target specificity.
Table 2: Computational Approaches for Studying Alkylation
| Modeling Technique | Focus of Study | Key Insights to be Gained |
| Density Functional Theory (DFT) | Reaction energy profiles | Activation barriers for aziridinium (B1262131) ion formation and nucleophilic attack. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density analysis | Polarization of electron density in the aziridinium ion upon approach of a nucleophile. scirp.org |
| QM/MM Simulations | Drug-DNA/protein interactions | Preferred binding sites, conformational changes upon alkylation, and solvation effects. acs.org |
| Molecular Dynamics (MD) | Dynamic behavior in biological systems | Diffusion and binding pathways, long-range electrostatic effects. |
Integration with High-Throughput Screening for Novel Target Identification
High-throughput screening (HTS) offers a systematic and rapid approach to identify novel biological targets and pathways affected by this compound. oncotarget.com Future research should integrate this compound into large-scale screening campaigns using diverse cellular and biochemical assays. HTS can move beyond the classical DNA damage paradigm to uncover previously unknown mechanisms of action. nih.gov
Cell-based HTS assays can be employed to screen vast libraries of cancer cell lines from different tissues of origin. nih.gov By measuring endpoints such as cell viability, apoptosis, or cell cycle arrest, it is possible to identify cell types that are particularly sensitive to the compound. This can be followed by transcriptomic or proteomic profiling of sensitive versus resistant cells to identify key molecular determinants of response. Technologies like MERCURIUS™ DRUG-seq, which allow for high-throughput transcriptomic screening, could be particularly powerful. alitheagenomics.com
Furthermore, biochemical HTS can be used to screen for direct interactions with purified proteins or other macromolecules. alitheagenomics.com A library of proteins could be screened to identify non-DNA targets of alkylation. This could reveal novel enzymatic inhibition or disruption of protein-protein interactions. The functionalizable iodo- group could also be used to create tagged derivatives for affinity purification-mass spectrometry or other chemical biology approaches to pull down binding partners from cell lysates, thus validating targets identified through HTS.
Exploration of this compound in Material Science or Polymer Chemistry
The unique chemical handles on this compound make it an intriguing candidate for applications in material science and polymer chemistry. The iodoaryl group, in particular, opens avenues for incorporating this molecule into larger polymeric structures. rsc.org
One unexplored avenue is the use of this compound as a functional monomer in polymerization reactions. For example, following conversion of the iodo- group via cross-coupling to a polymerizable group like a vinyl or styrenyl moiety, it could be co-polymerized with other monomers to create functional polymers. The resulting materials would have pendant nitrogen mustard groups, which could be used to create reactive surfaces or cross-linkable polymer chains upon activation. Such polymers could have applications as antimicrobial coatings or as components in self-healing materials. Molecular iodine has been shown to act as a catalyst or initiator in various polymerization processes. tandfonline.com
Another potential application is in the development of functionalized nanoparticles or surfaces. The compound could be covalently attached to solid supports, such as silica (B1680970) or polymer beads, via the iodo- group. rsc.org These functionalized materials could then be used as recyclable catalysts or as platforms for capturing specific biomolecules. The presence of iodine in polymers can also enhance properties like electrical conductivity. researchgate.net The development of hypervalent iodine compounds from the iodinated moiety could also lead to novel recyclable catalysts for various chemical transformations. rsc.orgresearchgate.net
Design of Smart Delivery Systems for Targeted Research Applications
To refine its use in in vitro studies and enhance its specificity, this compound could be integrated into smart delivery systems. The goal of these systems is to deliver the alkylating agent preferentially to specific cell types or subcellular compartments, thereby minimizing off-target effects and allowing for more precise biological interrogation. researchgate.netnih.gov
One promising approach is the development of antibody-drug conjugates (ADCs). nih.govacs.org By linking the compound (the "payload") to a monoclonal antibody that recognizes a cell-surface antigen specific to a target cell population, it can be delivered with high precision. The linker could be designed to be stable in the extracellular environment but cleaved inside the cell, releasing the active nitrogen mustard.
Another strategy involves encapsulation within nanoparticles, such as liposomes, dendrimers, or polymeric nanoparticles. nih.gov The surface of these nanoparticles can be decorated with targeting ligands (e.g., folic acid, peptides, or aptamers) that bind to receptors overexpressed on the target cells. mdpi.com This approach not only provides targeting but can also improve the solubility and stability of the compound. Furthermore, stimuli-responsive nanoparticles could be designed to release their cargo in response to specific triggers within the cellular microenvironment, such as changes in pH or redox potential, offering an additional layer of control for research applications. nih.gov
Table 3: Comparison of Potential Smart Delivery Systems
| Delivery System | Targeting Mechanism | Key Advantages | Potential Challenges |
| Antibody-Drug Conjugate (ADC) | Antibody-antigen recognition | High specificity for target cells. nih.gov | Requires a suitable internalizing cell-surface antigen. |
| Ligand-Targeted Nanoparticles | Ligand-receptor binding (e.g., Folic Acid) | Versatile, can be adapted for different cell types. mdpi.com | Potential for non-specific uptake by the reticuloendothelial system. |
| Liposomes | Passive accumulation (EPR effect) and active targeting | Biocompatible, can encapsulate hydrophobic compounds. nih.gov | Drug leakage and stability issues. |
| Polymeric Micelles | Self-assembly and targeting | High drug-loading capacity, tunable properties. | Stability upon dilution in biological fluids. |
Q & A
Basic: What are the recommended synthetic routes for N,N-Bis(2-chloroethyl)-o-iodobenzylamine, and how can purity be optimized?
Answer:
Synthesis of This compound typically involves alkylation of o-iodobenzylamine with 2-chloroethyl groups. A common approach is the nucleophilic substitution reaction, where o-iodobenzylamine reacts with bis(2-chloroethyl)amine precursors under controlled pH (e.g., alkaline conditions). Key steps include:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Purity Optimization : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to minimize hydrolysis of chloroethyl groups .
Advanced: How does the presence of the o-iodobenzyl group influence alkylating activity compared to other bis(2-chloroethyl)amines?
Answer:
The o-iodobenzyl moiety enhances electrophilicity at the nitrogen center, increasing reactivity toward nucleophilic DNA sites (e.g., guanine N7). This differs from non-iodinated analogs (e.g., N,N-Bis(2-chloroethyl)aniline), where steric hindrance or electronic effects reduce alkylation efficiency. Comparative studies using LC-MS to track DNA adduct formation can quantify this effect. For example, iodine’s electron-withdrawing nature may stabilize transition states during alkylation .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- Structural Confirmation : Use H/C NMR to verify chloroethyl and benzyl group integration. The iodine atom’s deshielding effect will cause distinct aromatic proton shifts.
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Elemental Analysis : Confirm iodine content via ICP-MS or X-ray crystallography (if crystals are obtainable) .
Advanced: What strategies can resolve discrepancies in toxicological data across studies on bis(2-chloroethyl)amine derivatives?
Answer:
Discrepancies often arise from variations in:
- Dosage Regimens : Standardize administration routes (e.g., intraperitoneal vs. oral) and adjust for metabolic differences (e.g., cytochrome P450 activity).
- Model Systems : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) data, noting species-specific detoxification pathways.
- Endpoint Metrics : Use orthogonal assays (e.g., comet assay for DNA damage, LC-MS for metabolite profiling) to cross-validate results. Reference IARC protocols for carcinogenicity studies to ensure consistency .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.
- Storage : Keep in a sealed, light-resistant container under inert gas (e.g., argon) at 4°C to prevent degradation.
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent HCl gas release .
Advanced: How can computational modeling predict the metabolic pathways of this compound?
Answer:
- Quantum Mechanics (QM) : Calculate electron densities to identify reactive sites for hydrolysis or cytochrome P450-mediated oxidation.
- Molecular Dynamics (MD) : Simulate interactions with glutathione transferase to predict detoxification routes.
- Comparative Modeling : Leverage data from structurally related agents like cyclophosphamide (a bis(2-chloroethyl) prodrug) to infer metabolic intermediates. Validate predictions using LC-HRMS to track metabolites in hepatic microsome assays .
Basic: What solvent systems are compatible with this compound for reaction planning?
Answer:
- Polar Solvents : DMSO or DMF for reactions requiring high solubility (e.g., SN2 alkylation).
- Non-Polar Solvents : Toluene or dichloromethane for Friedel-Crafts or acylation reactions.
- Aqueous Stability : Avoid prolonged exposure to water; hydrolyzes to form ethanolamine derivatives. Test stability via H NMR in deuterated solvents .
Advanced: What experimental designs can elucidate the compound’s mechanism in inducing DNA crosslinks?
Answer:
- Gel Electrophoresis : Detect interstrand crosslinks by comparing mobility of treated vs. untreated plasmid DNA.
- Mass Spectrometry : Identify adducts (e.g., guanine-ethylguanine crosslinks) using high-resolution MS/MS.
- Kinetic Studies : Measure crosslink formation rates under varying pH/temperature. Compare to nitrogen mustard analogs to assess iodine’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
